molecular formula C45H76O2 B163430 Cholesteryl linoleate CAS No. 604-33-1

Cholesteryl linoleate

Cat. No. B163430
CAS RN: 604-33-1
M. Wt: 649.1 g/mol
InChI Key: NAACPBBQTFFYQB-LJAITQKLSA-N
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Description

Cholesteryl linoleate is a major cholesterol ester found associated with the neutral core of low-density lipoprotein . It is transferred to the plasma membrane of macrophages and CHO cells expressing 15-lipoxygenase (15-LO) via LDL receptor-related protein (LRP), where it undergoes oxidation to form cholesteryl linoleate hydroperoxides .


Synthesis Analysis

Cholesteryl ester (CE) is an ester of cholesterol and fatty acid (FA). Plasma CE reflects complicated metabolisms of cholesterol, phospholipids, lipoproteins, and dietary FAs . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .


Molecular Structure Analysis

The systematic name for Cholesteryl linoleate is cholest-5-en-3β-yl (9Z,12Z-octadecadienoate). The molecular formula is C45H76O2 and the exact mass is 648.58453 .


Chemical Reactions Analysis

Cholesteryl linoleate is a major cholesterol ester found associated with the neutral core of low-density lipoprotein. Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .


Physical And Chemical Properties Analysis

Cholesteryl linoleate has a molar mass of 649.08 g/mol . It is not surface-active and force-area (PA) isotherms were not obtained .

Scientific Research Applications

1. Oxidized Cholesteryl Esters in Endocrinology

  • Method : Oxidative modifications of Cholesteryl esters are mediated by specialized enzymes, chief among them are lipoxygenases, and by free radical oxidation .
  • Results : Technological advances in mass spectrometry and the development of new anti-OxCE antibodies make it possible to validate the presence and quantify the levels of OxCEs in human atherosclerotic lesions and plasma .

2. Effects of Oxidatively Modified LDL on Cholesterol Esterification

  • Application : Oxidative modification of low-density lipoproteins (LDL) has been shown to cause accelerated degradation of LDL via the scavenger receptor pathway in cultured macrophages .
  • Method : When LDL prelabeled with [SH]cholesteryl linoleate was oxidized, there was a decrease in cholesterol mass but no change in radioactivity .
  • Results : Oxidized LDL resulted in much less cholesterol esterification than the same concentration of acetyl LDL .

3. Preparation of Dispersions for Studying Cholesterol to Phospholipid Ratio

  • Application : Cholesteryl linoleate was cosonicated with cholesterol to prepare dispersions were prepared to study the cholesterol to phospholipid ratio in red blood cell membrane .
  • Method : The method involves cosonication of Cholesteryl linoleate with cholesterol .
  • Results : The results of this study were not specified in the source .

4. Inhibition of Bacterial Growth

  • Application : Cholesteryl esters, such as cholesteryl linoleate (CL), are present in respiratory epithelial cell secretions and contribute to the inherent activity of nasal fluid against PA, and liposomal formulations of CL inhibit growth of various .
  • Method : The method involves the use of liposomal formulations of Cholesteryl linoleate .
  • Results : The results of this study were not specified in the source .

5. Oxidized Cholesteryl Esters in Cardiovascular Disease

  • Application : Oxidized Cholesteryl Esters (OxCEs), including oxidized Cholesteryl linoleate, have been identified in human atherosclerotic lesions . These OxCEs are thought to play a role in the development of cardiovascular disease .
  • Method : Advanced mass spectrometry techniques are used to identify and quantify OxCEs in human atherosclerotic lesions .
  • Results : On average, 23% of cholesteryl linoleate in human atherosclerotic lesions was found to be oxidized . This suggests that OxCEs could serve as a novel biomarker to evaluate the risk of developing cardiovascular disease and the efficacy of treatment .

6. Role in Ceroid Formation

  • Application : Oxidation products of Cholesteryl linoleate are resistant to hydrolysis in macrophages, form complexes with proteins, and are present in human atherosclerotic lesions . These products are thought to contribute to the formation of ceroid, a characteristic of atherosclerotic plaques .
  • Method : The study involved the hydrolysis of internalized Cholesteryl linoleate in oxidized low-density lipoprotein (LDL) by mouse peritoneal macrophages .
  • Results : The results suggest that decomposition products of extensively oxidized Cholesteryl linoleate, which are also present in atherosclerotic lesions, are not adequately degraded by mouse peritoneal macrophage lysosomes and could interact with proteins to form ceroid .

7. Role in Cellular Regulation

  • Method : Oxidative modifications of Cholesteryl esters are mediated by specialized enzymes, chief among them are lipoxygenases, and by free radical oxidation .
  • Results : Technological advances in mass spectrometry and the development of new anti-OxCE antibodies make it possible to validate the presence and quantify the levels of OxCEs in human atherosclerotic lesions and plasma .

8. Role in Atherosclerotic Lesions

  • Application : Oxidation products of Cholesteryl linoleate are resistant to hydrolysis in macrophages, form complexes with proteins, and are present in human atherosclerotic lesions . These products are thought to contribute to the formation of ceroid, a characteristic of atherosclerotic plaques .
  • Method : The study involved the hydrolysis of internalized Cholesteryl linoleate in oxidized low-density lipoprotein (LDL) by mouse peritoneal macrophages .
  • Results : The results suggest that decomposition products of extensively oxidized Cholesteryl linoleate, which are also present in atherosclerotic lesions, are not adequately degraded by mouse peritoneal macrophage lysosomes and could interact with proteins to form ceroid .

Safety And Hazards

Cholesteryl linoleate is not classified as a hazardous substance or mixture according to the safety data sheet .

Future Directions

Research on Cholesteryl linoleate could focus on measuring its levels in plasma as a novel biomarker assay to evaluate the risk of developing cardiovascular disease and the efficacy of treatment . Further understanding of the structural-based CETP-lipoprotein interactions can unravel CETP inhibition machinery, which can hopefully guide the design of more effective CETP inhibitors that combat ASCVD .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAACPBBQTFFYQB-LJAITQKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl linoleate

CAS RN

604-33-1
Record name Cholesteryl linoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-33-1
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Record name Cholesteryl linoleate
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Record name Cholesteryl Linoleate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02092
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z)-9,12-octadecadienoate]
Source EPA Chemicals under the TSCA
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Record name Cholest-5-en-3β-yl (Z,Z)-octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.151
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Record name CHOLESTEROL LINOLEATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,610
Citations
TQ Do, S Moshkani, P Castillo, S Anunta… - The Journal of …, 2008 - journals.aai.org
… demonstrated that cholesteryl arachidonate and cholesteryl linoleate exhibit direct antibacterial activity in low and high nutrient medium and that cholesteryl linoleate appears to be the …
Number of citations: 100 journals.aai.org
JK Christison, KA Rye, R Stocker - Journal of lipid research, 1995 - ASBMB
… exchange of cholesteryl linoleate hydroperoxide (Ch 182-00H) and cholesteryl linoleate hy… Transfer to HDL of oxidized cholesteryl linoleate from [SH]Ch18:2-00H- and [3H]Ch18:2-OH-…
Number of citations: 129 www.jlr.org
WA Harland, JD Gilbert, CJW Brooks - … et Biophysica Acta (BBA)-Lipids and …, 1973 - Elsevier
… the degree of peroxide formation from cholesteryl linoleate during the extraction and … dpm; The quantities of cholesteryl linoleate and cholesteryl linoleate hydroperoxides in the …
Number of citations: 107 www.sciencedirect.com
G Hoppe, A Ravandi, D Herrera, A Kuksis… - Journal of lipid …, 1997 - Elsevier
… In this report we show that oxidized cholesteryl linoleate (CL) , consisting of scission products of CL, some containing terminal carbonyl groups, is a poor substrate for ACEH and can …
Number of citations: 117 www.sciencedirect.com
Y Stein, G Halperin, O Stein - Biochimica et Biophysica Acta (BBA)-Lipids …, 1981 - Elsevier
… Cholesteryl linoleate was achieved by a modification of the method developed for labeling of very low density lipoproteins. [ 3 H]Cholesteryl linoleyl ether and [ 14 C]cholesteryl linoleate …
Number of citations: 71 www.sciencedirect.com
KLH Carpenter, JA Ballantine, B Fussell, JH Enright… - Atherosclerosis, 1990 - Elsevier
… higher in cultures of human monocytes incubated with cholesteryl linoleate-bovine … man monocytes from different volunteers to oxidise cholesteryl linoleate. The present study does not …
Number of citations: 51 www.sciencedirect.com
MV Fraile, B Patrón-Gallardo… - Chemistry and physics …, 1999 - Elsevier
… (DPPC-d 62 ) and cholesteryl linoleate (CL) were examined by Fourier transform infrared … liposomes or vesicles presumably saturated with cholesteryl linoleate. At 0.6, 1.0, and 2.0 Cl/…
Number of citations: 29 www.sciencedirect.com
JA Kenar, CM Havrilla, NA Porter… - Chemical research in …, 1996 - ACS Publications
… Oxidation of Cholesteryl Linoleate. A round bottom flask was charged with 300 mg of cholesteryl linoleate and diluted to 0.20 M with freshly distilled benzene. The sealed flask was …
Number of citations: 77 pubs.acs.org
S Bresson, M El Marssi, B Khelifa - Vibrational spectroscopy, 2004 - Elsevier
… properties, we have studied the cholesteryl linoleate by Raman spectroscopy in the range 2700–3200 cm −1 . In comparison with the cholesteryl linoleate, the Raman spectra of the …
Number of citations: 15 www.sciencedirect.com
Y Takahashi, H Zhu, W Xu, T Murakami… - Biochemical and …, 2005 - Elsevier
… of cholesteryl linoleate … of cholesteryl linoleate from the cells to the LDL particle, which is a novel function of LRP, is also suggested. We propose that oxygenation of cholesteryl linoleate …
Number of citations: 28 www.sciencedirect.com

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